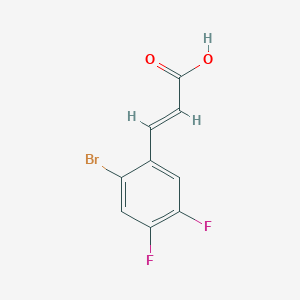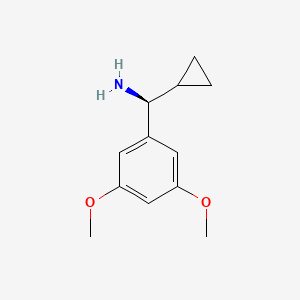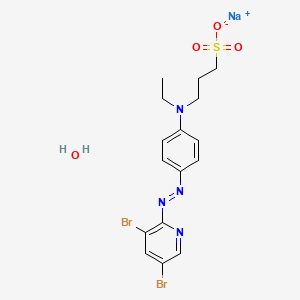
4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfo-propyl)aniline sodium salt monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfo-propyl)aniline sodium salt monohydrate is a complex organic compound known for its applications in colorimetric analysis. It is often used in the detection and quantification of various metal ions due to its ability to form colored complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfo-propyl)aniline sodium salt monohydrate typically involves the diazotization of 3,5-dibromo-2-aminopyridine followed by coupling with N-ethyl-N-(3-sulfo-propyl)aniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, and the product is isolated as a sodium salt monohydrate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and dried under vacuum to obtain the monohydrate form.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfo-propyl)aniline sodium salt monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the azo group, potentially breaking the N=N bond.
Substitution: The bromine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while reduction can yield amines.
Aplicaciones Científicas De Investigación
4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfo-propyl)aniline sodium salt monohydrate is widely used in scientific research, particularly in:
Chemistry: It is used as a reagent in colorimetric analysis for detecting metal ions such as cobalt and cadmium.
Biology: The compound can be used in biochemical assays to study enzyme activities and metal ion interactions.
Industry: The compound is used in various industrial processes where metal ion detection is crucial, such as in water treatment and environmental monitoring.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfo-propyl)aniline sodium salt monohydrate involves the formation of colored complexes with metal ions. The azo group in the compound interacts with metal ions, leading to a change in color that can be measured spectrophotometrically. This interaction is highly specific to certain metal ions, making it a valuable tool in analytical chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt
- 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine
Uniqueness
4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfo-propyl)aniline sodium salt monohydrate is unique due to its specific structure, which allows for the formation of highly stable and colored complexes with metal ions. This makes it particularly useful in applications requiring precise and accurate metal ion detection.
Propiedades
Fórmula molecular |
C16H19Br2N4NaO4S |
|---|---|
Peso molecular |
546.2 g/mol |
Nombre IUPAC |
sodium;3-[4-[(3,5-dibromopyridin-2-yl)diazenyl]-N-ethylanilino]propane-1-sulfonate;hydrate |
InChI |
InChI=1S/C16H18Br2N4O3S.Na.H2O/c1-2-22(8-3-9-26(23,24)25)14-6-4-13(5-7-14)20-21-16-15(18)10-12(17)11-19-16;;/h4-7,10-11H,2-3,8-9H2,1H3,(H,23,24,25);;1H2/q;+1;/p-1 |
Clave InChI |
KGTTXNKQGIZBAV-UHFFFAOYSA-M |
SMILES canónico |
CCN(CCCS(=O)(=O)[O-])C1=CC=C(C=C1)N=NC2=C(C=C(C=N2)Br)Br.O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


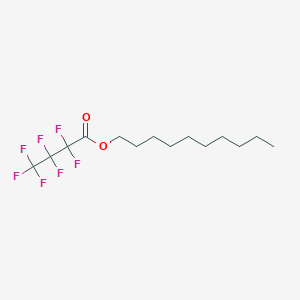

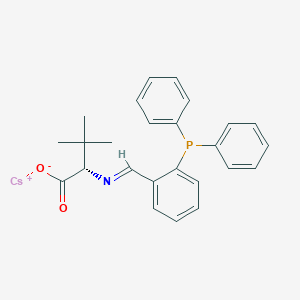
![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)

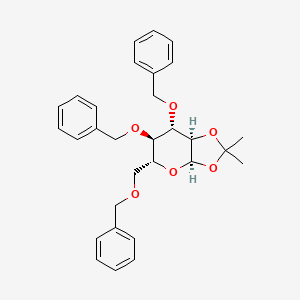
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-(methylamino)benzoate](/img/structure/B12843672.png)
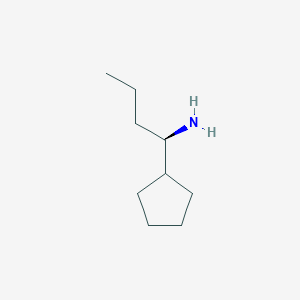
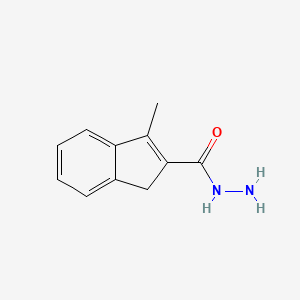

![(1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B12843690.png)
